TACE/ADAM17 Substrate Recognition: The Leu-Ala-Gln Tripeptide as the Minimal Cleavage Motif
The tripeptide sequence Leu-Ala-Gln constitutes the essential P3-P2-P1 recognition element required for cleavage by the tumor necrosis factor-alpha converting enzyme (TACE/ADAM17). A fluorogenic substrate containing the Pro-Leu-Ala-Gln-Ala-Val sequence exhibits a k_cat of 21.6 s⁻¹ and an S₀.₅ of 342 µM for recombinant human TACE . In contrast, the dipeptide L-alanyl-L-glutamine alone is not a TACE substrate, as the enzyme requires the full P3-P1 tripeptide motif for catalytic turnover. This establishes Leu-Ala-Gln as a non-substitutable building block for constructing TACE FRET substrates used in inhibitor screening .
| Evidence Dimension | Enzyme substrate competence (TACE/ADAM17 cleavage) |
|---|---|
| Target Compound Data | k_cat = 21.6 s⁻¹; S₀.₅ = 342 µM (as Pro-Leu-Ala-Gln-Ala-Val-containing FRET substrate) |
| Comparator Or Baseline | L-Alanyl-L-glutamine (Ala-Gln) dipeptide: not a substrate; no detectable cleavage |
| Quantified Difference | Qualitative (substrate vs. non-substrate); k_cat = 21.6 s⁻¹ for Leu-Ala-Gln-containing substrate |
| Conditions | Recombinant human TACE, pH 7.5, 37°C; substrate Abz-Leu-Ala-Gln-Ala-Val-Arg-Ser-Ser-Ser-Arg-Dpa(Dnp)-NH₂ |
Why This Matters
For laboratories procuring TACE/ADAM17 substrate peptides, the Leu-Ala-Gln tripeptide is the minimal essential motif and cannot be functionally replaced by Ala-Gln or any other dipeptide, making it a mandatory specification in FRET substrate design.
- [1] Mohler KM, Sleath PR, Fitzner JN, et al. Protection against a lethal dose of endotoxin by an inhibitor of tumour necrosis factor processing. Nature. 1994;370:218-220. View Source
